molecular formula C10H10 B056437 1,4-Dicyclopropylbuta-1,3-diyne CAS No. 114546-62-2

1,4-Dicyclopropylbuta-1,3-diyne

Cat. No.: B056437
CAS No.: 114546-62-2
M. Wt: 130.19 g/mol
InChI Key: QKYOSKNMZOKGDC-UHFFFAOYSA-N
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Description

1,4-Dicyclopropylbuta-1,3-diyne (DCPB) is a high-density flammable hydrocarbon of significant interest in advanced propulsion and materials science research. Its molecular structure, incorporating both high-tension cyclopropyl rings and conjugated diyne bonds, gives it a high enthalpy of formation (499.2 kJ/mol) and superior specific impulse compared to conventional fuels like hydrazine, making it a promising candidate for investigation as a hypergolic fuel or a high-energy-density ignition additive . Key Research Applications: Hypergolic & Propulsion Research: DCPB demonstrates a short ignition delay time (19 ± 0.11 ms) with fuming nitric acid, a critical characteristic for developing safer, non-toxic alternatives to traditional hypergolic fuels like hydrazine . Ignition & Combustion Additive: As an additive to high-density fuels such as JP-10, DCPB can significantly improve ignition and combustion performance, particularly under challenging low-temperature or low-oxygen conditions . Flame Speed Enhancement: Hydrocarbons containing cyclopropyl and acetylenic groups have been shown to improve the flame speed of base gasoline fuels, which can enhance thermodynamic efficiency and reduce emissions in spark-ignition engines . Organic Synthesis & Materials Science: The 1,3-diyne scaffold is a valuable building block in modern organic chemistry. DCPB can be synthesized via copper-catalyzed Glaser-type coupling reactions and may serve as a precursor for synthesizing complex hydrocarbon frameworks or π-conjugated materials . Disclaimer: This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use, nor for household use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylbuta-1,3-diynylcyclopropane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYOSKNMZOKGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150755
Record name 1,4-Dicyclopropylbuta-1,3-diyne
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114546-62-2
Record name 1,4-Dicyclopropylbuta-1,3-diyne
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Record name 1,4-Dicyclopropylbuta-1,3-diyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
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Synthetic Methodologies for 1,4 Dicyclopropylbuta 1,3 Diyne and Analogous Systems

Homocoupling Reactions of Terminal Cyclopropylacetylenes

The direct coupling of two terminal cyclopropylacetylene (B33242) molecules is a common and efficient strategy for the synthesis of the symmetrical 1,4-dicyclopropylbuta-1,3-diyne. This approach falls under the broader category of oxidative homocoupling reactions of terminal alkynes.

Copper-Catalyzed Glaser Coupling Approaches

The Glaser coupling, first reported in 1869, is one of the oldest and most fundamental reactions for the synthesis of symmetrical diynes. wikipedia.org It involves the oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts, typically in the presence of an oxidant such as air or oxygen. wikipedia.orgrsc.org The reaction proceeds through the formation of a copper(I) acetylide intermediate. wikipedia.org

In the context of synthesizing this compound, this would involve the coupling of cyclopropylacetylene. The general reaction is often carried out using a copper(I) salt like CuCl or CuBr and a base, such as ammonia (B1221849), in a solvent like water or alcohol. wikipedia.org A significant modification to the classical Glaser coupling is the Hay coupling, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, enhancing the reaction's versatility across a wider range of solvents. wikipedia.orgorganic-chemistry.org The Hay variant uses catalytic amounts of Cu(I) which are reoxidized to Cu(II) by oxygen in the air. wikipedia.org Another related method is the Eglinton reaction, which employs a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297) in pyridine, to effect the coupling. wikipedia.orgrsc.org

Ligand Design and Optimization in Copper-Catalyzed Diyne Synthesis

The efficiency and selectivity of copper-catalyzed homocoupling reactions can be significantly influenced by the nature of the ligands coordinated to the copper center. Ligand design is a critical aspect of modern catalysis, aiming to enhance reaction rates, improve yields, and in some cases, induce stereoselectivity. sustech.edu.cnnih.gov

In the synthesis of diynes, ligands serve multiple purposes. They can stabilize the active copper(I) catalytic species, prevent catalyst deactivation, and modulate the electronic and steric environment around the metal center. nih.govnih.gov For instance, the use of N,N,N-ligands has been explored in copper-catalyzed cross-coupling reactions. sustech.edu.cnnih.gov In the specific context of the Hay coupling, TMEDA acts as a solubilizing ligand for the copper(I) halide. organic-chemistry.org

Recent research has focused on developing more sophisticated ligand systems. For example, PEG-grafted nitrogen ligands have been used to create metallomicellar nanoreactors for aerobic tandem desilylation/Glaser coupling in water, highlighting a green chemistry approach. rsc.org Specific bipyridine-diol ligands have been shown to be effective in the copper(I)-catalyzed cross-Glaser coupling of complex molecules in aqueous media by stabilizing the necessary Cu(I)/Cu(II) species and sequestering off-cycle, degradative Cu(II) species. nih.gov The development of recyclable catalysts, such as polystyrene-supported copper catalysts and multinuclear copper complexes, further underscores the importance of ligand and support design in creating more sustainable and efficient synthetic protocols for diyne synthesis. organic-chemistry.orgrsc.org

Tandem Desilylation/Glaser Reaction Protocols

For substrates where the terminal alkyne is protected, often with a trimethylsilyl (B98337) (TMS) group, a tandem reaction sequence involving desilylation followed by Glaser coupling offers a convenient one-pot procedure. This approach avoids the isolation of the often volatile and sometimes unstable terminal alkyne.

A notable example of this strategy involves the use of PEG-grafted nitrogen ligands in copper complexes that act as metallomicellar nanoreactors. rsc.org These systems can catalyze the aerobic tandem desilylation/Glaser coupling of TMS-protected alkynes directly in water, providing an environmentally friendly route to symmetrical diynes. rsc.org This protocol is also suitable for the base-free homocoupling of terminal alkynes. rsc.org The ability to recycle the metallomicellar catalyst multiple times with only a minor loss of reactivity makes this an attractive method from a process chemistry perspective. rsc.org

Alternative Synthetic Routes to 1,3-Diynes Bearing Cyclopropyl (B3062369) Substituents

While homocoupling reactions are effective for symmetrical diynes, the synthesis of unsymmetrical diynes or cases where homocoupling is inefficient requires alternative strategies.

Strategies Utilizing Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, capable of mediating a variety of transformations, including the formation of carbon-carbon bonds. nih.gov These reagents can be used to promote the synthesis of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives. rsc.org In the context of diyne synthesis, hypervalent iodine reagents can be involved in oxidative coupling processes. For instance, a palladium-catalyzed dimerization of terminal acetylenes using iodosylbenzene as the oxidant has been shown to produce various diynes in good yields at room temperature. organic-chemistry.org While not directly a copper-catalyzed Glaser coupling, this method provides an alternative pathway for the oxidative homocoupling of terminal alkynes. The use of hypervalent iodine reagents can also be extended to the synthesis of complex cyclic systems. beilstein-journals.orgrsc.org

Palladium-Catalyzed Approaches to Symmetrical and Unsymmetrical Diynes

Palladium catalysis offers a versatile and powerful platform for the formation of C-C bonds, including the synthesis of both symmetrical and unsymmetrical 1,3-diynes. nih.gov Palladium-catalyzed cross-coupling reactions are generally mild and tolerate a wide range of functional groups. nih.gov

For the synthesis of symmetrical diynes, a facile and environmentally friendly method involves a Pd/C-CuI-catalyzed homocoupling of terminal alkynes. organic-chemistry.org This reaction can be performed with very low loadings of the palladium and copper catalysts in the presence of molecular oxygen as the oxidant, and notably, without the need for phosphine (B1218219) ligands or a base. organic-chemistry.org

The synthesis of unsymmetrical diynes is also well-established using palladium catalysis. One common strategy is the Sonogashira coupling, which couples a terminal alkyne with a vinyl or aryl halide. While not directly producing a diyne from two alkynes, it is a cornerstone of alkyne chemistry. More direct methods include the palladium-catalyzed cross-coupling of terminal alkynes with haloalkynes. organic-chemistry.org The use of specific phosphine-olefin ligands can promote this reaction with high selectivity and prevent the often-competing homocoupling. organic-chemistry.org Another approach involves the palladium-catalyzed decarboxylative coupling of propiolic acid derivatives with aryl halides to generate unsymmetrical diarylalkynes. sigmaaldrich.com

Chemical Reactivity and Novel Transformations of 1,4 Dicyclopropylbuta 1,3 Diyne

Hydrofunctionalization Reactions of the Diyne Core

Hydrofunctionalization reactions, involving the addition of an H-X moiety across one of the triple bonds, are a powerful tool for the synthesis of functionalized enynes and other valuable organic molecules. The regioselectivity and stereoselectivity of these additions are often controlled by the choice of catalyst and reaction conditions.

Copper-catalyzed hydroboration also presents a viable route. Furthermore, cobalt-catalyzed hydroboration has been shown to be regio-divergent, allowing for selective access to different borylated isomers depending on the ligand used.

Table 1: Examples of Catalytic Hydroboration of Symmetrical 1,3-Diynes

Catalyst SystemDiyne SubstrateProduct(s)Regio/StereoselectivityReference
[RuHCl(CO)(PPh₃)₃]1,4-Diaryl-1,3-diynes2-Boryl-1,3-enynesHigh
Cu-based catalystsGeneral 1,3-diynesBorylated enynesVaries with catalyst
Co(acac)₂ with diphosphine ligandsSymmetrical 1,3-diynesRegio-divergent borylated enynesControllable

It is important to note that the presence of the cyclopropyl (B3062369) groups in 1,4-dicyclopropylbuta-1,3-diyne may influence the electronic and steric environment of the triple bonds, potentially affecting the reaction rates and selectivities compared to aryl- or alkyl-substituted diynes.

Palladium-catalyzed hydroarylation reactions offer a direct method for the formation of carbon-carbon bonds. The hydrophenylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne using a palladium catalyst in the presence of an acid and a phenylboronic acid source provides a precedent for the expected reactivity of this compound. This reaction typically proceeds via a syn-addition of the hydro-aryl group to one of the alkyne units.

The general mechanism is believed to involve the oxidative addition of the B-C bond of triphenylborane (B1294497) (formed in situ) to a Pd(0) species, followed by alkyne insertion and subsequent hydrolysis and reductive elimination to yield the phenylated product.

Table 2: Palladium-Catalyzed Hydrophenylation of a Symmetrical 1,3-Diyne

SubstrateReagentsCatalystProductReference
1,4-Bis(trimethylsilyl)buta-1,3-diyneNaBPh₄, Acetic AcidPd(OAc)₂Phenylated enyne

The application of this methodology to this compound would likely lead to the corresponding hydrophenylated product, with the regioselectivity being a key aspect to investigate.

Gold catalysts have emerged as powerful tools for the hydroamination of alkynes. In the context of 1,3-diynes, gold-catalyzed intramolecular hydroamination of diyne-tethered amines is a well-established method for the synthesis of pyrroles. For intermolecular reactions, gold-catalyzed hydroamination of 1,4-diphenylbuta-1,3-diyne with ammonia (B1221849) and hydrazine (B178648) has been shown to produce N-unsubstituted pyrroles and pyrazoles, respectively. This is achieved using cationic gold(I) complexes with bulky (alkyl)(amino)carbene ligands.

Given these precedents, this compound is expected to undergo similar transformations to yield dicyclopropyl-substituted pyrroles and pyrazoles.

Table 3: Gold-Catalyzed Hydroamination of 1,4-Diphenylbuta-1,3-diyne

Amine SourceCatalystProductReference
AmmoniaCationic Au(I) complex with bulky (alkyl)(amino)carbene ligandN-unsubstituted pyrrole
HydrazineCationic Au(I) complex with bulky (alkyl)(amino)carbene ligandN-unsubstituted pyrazole

Cycloaddition Reactions Involving the Butadiyne Scaffold

The conjugated diyne system of this compound can participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic structures.

In a formal sense, 1,3-diynes can act as the "dienophile" component in Diels-Alder reactions, reacting with a 1,3-diene to form a six-membered ring. The reaction involves the two pi bonds of the diene and one of the pi bonds of the diyne. For the reaction to be efficient, the dienophile is typically activated by electron-withdrawing groups. The cyclopropyl groups on this compound are generally considered electron-donating, which might suggest that it would be a less reactive dienophile in a normal-electron-demand Diels-Alder reaction.

However, the reactivity in Diels-Alder reactions is a complex interplay of electronic and steric factors. The reaction of a diyne with a diene leads to the formation of a 1,4-cyclohexadiene (B1204751) derivative.

Table 4: General Scheme for Diels-Alder Reaction with a 1,3-Diyne

DieneDienophileProduct
1,3-Butadiene1,4-Disubstituted-1,3-butadiyne1,4-Disubstituted-1,4-cyclohexadiene

Further research would be needed to determine the viability and scope of Diels-Alder reactions with this compound as the dienophile.

Beyond the classic Diels-Alder reaction, substituted 1,3-diynes are known to participate in a variety of other cycloaddition reactions. For example, [2+2+2] cycloadditions of 1,3-diynes with other unsaturated partners, often catalyzed by transition metals like nickel, can lead to the formation of substituted benzene (B151609) derivatives.

Furthermore, 1,3-diynes can react with various reagents to form a range of heterocyclic compounds. For instance, the reaction of 1,4-diaryl-1,3-butadiynes with cyclic amines in the presence of a copper catalyst can yield amino-substituted naphthalene (B1677914) derivatives. Another notable transformation is the ruthenium-catalyzed double trans-hydrogermylation of 1,3-butadiynes to afford 2,5-disubstituted germoles. These examples highlight the rich and diverse cycloaddition chemistry of the butadiyne scaffold, suggesting numerous potential reaction pathways for this compound that warrant further investigation.

Mechanistic Investigations of Reactions Involving 1,4 Dicyclopropylbuta 1,3 Diyne

Elucidation of Catalytic Cycles in Diyne Functionalization

While no specific catalytic cycles for 1,4-dicyclopropylbuta-1,3-diyne have been published, research on analogous 1,3-diynes provides a framework for potential reaction pathways. For instance, rhodium-catalyzed cycloaddition reactions of diynes with other unsaturated molecules are well-established. A plausible, though unconfirmed, catalytic cycle for a hypothetical functionalization of this compound could involve the following general steps:

Oxidative Coupling/Cyclization: The cycle might initiate with the coordination of the diyne and a co-reactant to a low-valent metal center (e.g., Rh(I)). This could be followed by an oxidative cyclization to form a metallacyclopentadiene or a related metallacyclic intermediate.

Migratory Insertion/Reductive Elimination: Subsequent steps could involve migratory insertion of another reactant molecule or an intramolecular rearrangement. The cycle would conclude with a reductive elimination step to release the final product and regenerate the active catalyst.

A related example is the rhodium-catalyzed [4+2+1] cycloaddition of cyclopropyl-capped diene-ynes with carbon monoxide. In this case, the cyclopropyl (B3062369) group is part of a diene system attached to a yne, not the symmetrical diyne . The proposed mechanism for that reaction involves the formation of rhodium intermediates and a series of insertion and reductive elimination steps. However, the electronic and steric influence of two terminal cyclopropyl groups directly on the butadiyne core would likely lead to a distinct catalytic pathway.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is fundamental to understanding reaction mechanisms. For reactions involving this compound, no specific intermediates have been isolated or spectroscopically characterized in the literature.

In broader studies of diyne chemistry, common intermediates include:

Metal-alkyne (π-complexes): The initial interaction between the diyne and a metal catalyst.

Metallacycles: As mentioned, metallacyclopentadienes are common intermediates in metal-catalyzed cycloadditions of diynes.

Vinylidene and Allenylidene Complexes: These can form through rearrangements of the coordinated diyne, particularly in ruthenium and osmium catalysis.

The presence of the cyclopropyl groups in this compound introduces the possibility of unique reactivity. The cyclopropyl ring is known to exhibit electronic properties similar to a double bond and can participate in ring-opening reactions under certain catalytic conditions. Therefore, potential, yet unobserved, intermediates could involve structures arising from the rearrangement or opening of the cyclopropyl rings.

Stereochemical Outcomes and Regioselectivity in Diyne Transformations

Control over stereochemistry and regioselectivity is a central theme in modern organic synthesis. Without specific reaction examples for this compound, any discussion of these aspects remains speculative.

However, based on general principles of diyne reactivity, the following considerations would be relevant:

Regioselectivity: In addition reactions to the unsymmetrical triple bonds of the diyne (if a substituent were present), the electronic nature of the cyclopropyl group would play a key role. The cyclopropyl group can act as a weak electron-donating group, which would influence the regioselectivity of electrophilic or nucleophilic attack. In reactions involving two different unsymmetrical reactants, multiple regioisomers could be formed.

Stereoselectivity: For reactions that create new stereocenters, the facial selectivity would be influenced by the steric bulk of the cyclopropyl groups and the nature of the catalyst and ligands. For instance, in a cycloaddition reaction, the approach of the dienophile could be directed by the orientation of the cyclopropyl groups relative to the diyne backbone.

The table below outlines the types of selectivity that would need to be considered in hypothetical reactions of this compound.

Reaction Type (Hypothetical)Selectivity AspectPotential Controlling Factors
Hydrofunctionalization RegioselectivityCatalyst, Ligands, Electronic nature of the adding group
Stereoselectivity (syn/anti addition)Mechanism of addition (e.g., concerted vs. stepwise)
Cycloaddition RegioselectivityFrontier molecular orbital interactions
Stereoselectivity (endo/exo)Steric hindrance, Secondary orbital interactions

It is important to reiterate that the information presented here is based on general principles of organic chemistry and the reactivity of related compounds. Dedicated experimental and computational studies are required to elucidate the specific mechanistic details of reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dicyclopropylbuta 1,3 Diyne and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction analysis for 1,4-dicyclopropylbuta-1,3-diyne has not been reported in the reviewed scientific literature. Consequently, precise experimental data on its bond lengths, bond angles, and crystal packing in the solid state are not available.

However, the molecular geometry can be predicted with high confidence based on established principles and data from analogous structures. The buta-1,3-diyne core (C-C≡C-C≡C-C) is expected to be nearly linear due to the sp-hybridization of the four central carbon atoms. X-ray studies of related 1,4-disubstituted buta-1,3-diynes confirm this rigid, rod-like geometry. beilstein-journals.org

The orientation of the terminal cyclopropyl (B3062369) groups relative to the diyne axis is of significant conformational interest. It is anticipated that the cyclopropyl rings would adopt a "bisected" conformation, where the plane of the three-membered ring is perpendicular to the plane of the substituent bond, to maximize electronic conjugation between the cyclopropyl's Walsh orbitals and the diyne's π-system. This conformation is commonly observed in other cyclopropyl-substituted π-systems.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for determining the structure of this compound in solution. While advanced conformational studies using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are not detailed in the available literature, the fundamental ¹H and ¹³C NMR spectra provide sufficient data for structural confirmation.

The ¹H NMR spectrum is characterized by signals corresponding to the methine (-CH) and methylene (B1212753) (-CH₂) protons of the two equivalent cyclopropyl rings. The ¹³C NMR spectrum is notable for the distinct chemical shifts of the sp-hybridized carbons of the diyne chain and the sp³-hybridized carbons of the cyclopropyl groups.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ Specific experimental data for this compound was not available in the searched literature. The table below is a representative example based on closely related structures and known chemical shift ranges.

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹³C ~75 Singlet (s) C≡C -C≡C
¹³C ~65 Singlet (s) Cyclopropyl-C ≡C
¹³C ~10 Triplet (t) Cyclopropyl -C H₂-
¹³C ~0 Doublet (d) Cyclopropyl -C H-
¹H ~1.3 Multiplet (m) Cyclopropyl -CH -

The upfield chemical shifts for the cyclopropyl protons and carbons are characteristic of highly shielded environments within the strained three-membered ring. The signals for the acetylenic carbons confirm the presence of the butadiyne linker.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides critical information about the bonding within this compound. These methods are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule.

The most characteristic vibrations for this molecule are the stretching modes of the carbon-carbon triple bonds (C≡C) and the various modes of the cyclopropyl rings.

C≡C Stretching: The diyne moiety gives rise to two C≡C stretching modes. In a symmetrical molecule like this, one mode is typically Raman active and IR inactive (or very weak), while the other is IR active and Raman inactive. These absorptions are expected in the 2100-2300 cm⁻¹ region. The weak intensity of the C≡C stretch in the IR spectrum is a hallmark of symmetrically substituted diynes.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl groups are expected to appear just above 3000 cm⁻¹.

Cyclopropyl Ring Modes: The cyclopropyl rings themselves have characteristic deformation or "breathing" modes, which typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Key Vibrational Frequencies for this compound Specific experimental data for this compound was not available in the searched literature. The table provides expected frequency ranges based on known functional group absorptions.

Wavenumber (cm⁻¹) Spectroscopy Assignment
~3080 IR, Raman Cyclopropyl C-H Stretch
~2250 Raman (strong), IR (weak) Symmetrical C≡C Stretch
~2150 IR (strong), Raman (weak) Asymmetrical C≡C Stretch
~1250 IR, Raman Cyclopropyl Ring Deformation

The strong intensity of the symmetrical C≡C stretch in the Raman spectrum is a particularly useful diagnostic tool for identifying the conjugated diyne system. mdpi.com

Theoretical and Computational Chemistry Studies of 1,4 Dicyclopropylbuta 1,3 Diyne

Electronic Structure Calculations (DFT, Ab Initio) for Molecular Geometry and Stability

For 1,4-dicyclopropylbuta-1,3-diyne, DFT methods, such as B3LYP with a standard basis set like 6-31G(d), would be used to find the lowest energy conformation. These calculations would define key geometric parameters, including the bond lengths of the C-C single bonds, the C≡C triple bonds of the diyne core, and the internal bond lengths and angles of the strained cyclopropyl (B3062369) rings. The linear, rigid butadiyne rod connected to the puckered cyclopropyl groups presents a unique structural motif. The cyclopropyl groups, known for their high ring strain and unique bonding character (Walsh orbitals), are expected to influence the electronic properties of the adjacent alkyne system.

Molecular stability can be quantified by the calculated enthalpy of formation (ΔfH). A computational study focused on high-energy-density fuels reported a calculated enthalpy of formation for this compound, highlighting its potential as an energetic material. researchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy for these energetic properties.

Table 1: Predicted Molecular Geometry Parameters for this compound This table presents illustrative data based on typical values for similar structural fragments, as specific computational studies for this molecule are not widely available.

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC≡C (Diyne)~ 1.21 Å
Bond LengthC-C (Diyne)~ 1.37 Å
Bond LengthC-C (Cyclopropyl-Alkyne)~ 1.44 Å
Bond LengthC-C (within Cyclopropyl)~ 1.51 Å
Bond AngleC-C≡C~ 179°
Bond AngleC-C-C (within Cyclopropyl)~ 60°

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgwpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound are critical for understanding its chemical behavior.

The HOMO is expected to have significant electron density on the cyclopropyl groups and the π-systems of the triple bonds. The unique electronic nature of the cyclopropyl ring can elevate the HOMO energy, making the molecule a potential electron donor in certain reactions.

Conversely, the LUMO is anticipated to be localized primarily along the conjugated butadiyne backbone. The π* orbitals of the diyne system create an electron-deficient region, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its propensity to participate in reactions like cycloadditions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are hypothetical, based on calculations for related cyclopropyl and alkyne-containing molecules.

Molecular OrbitalPredicted Energy (eV)Primary Location of Electron Density
HOMO-7.5 to -8.5Cyclopropyl rings, π(C≡C) bonds
LUMO-0.5 to -1.5π*(C≡C) bonds of the butadiyne core
HOMO-LUMO Gap6.0 to 8.0-

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can map out the energetic landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This allows for the prediction of reaction mechanisms and activation barriers, which govern reaction rates.

For this compound, several reaction types could be modeled:

Cycloaddition Reactions: The diyne unit is a prime candidate for cycloaddition reactions. DFT calculations could model the [2+2] or [4+2] (Diels-Alder) cycloadditions with various dienophiles. These models would help determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity and stereoselectivity. nih.gov

Reactions involving the Cyclopropyl Ring: The high strain energy of cyclopropyl rings makes them susceptible to ring-opening reactions under certain conditions (e.g., with electrophiles or under thermal stress). Computational models could elucidate the transition states and energy requirements for such processes.

Polymerization: The terminal alkyne functionalities are suitable for polymerization, such as through Glaser-Hay coupling. mdpi.com Theoretical modeling could investigate the mechanism of this coupling, including the role of the copper catalyst and the energetics of chain propagation.

By calculating the free energy of activation (ΔG‡) for different potential pathways, chemists can predict the most likely reaction products under specific conditions. For example, a study on the Bergman cyclization of enediynes used DFT to correlate substrate strain with activation barriers, a principle applicable to the strained cyclopropyl groups in this molecule. rsc.org

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can then be used to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, these calculations would show characteristic peaks for the C≡C triple bond stretches (typically in the 2100-2250 cm⁻¹ region, often weak or absent in symmetric diynes due to low dipole moment change), C-H stretches of the cyclopropyl groups (~3100 cm⁻¹), and various C-C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can calculate the chemical shifts (δ) for ¹H and ¹³C nuclei. For this molecule, distinct signals would be predicted for the methine and methylene (B1212753) protons of the cyclopropyl rings. Similarly, unique ¹³C signals would be expected for the sp-hybridized carbons of the diyne and the sp³-hybridized carbons of the rings. Comparing these predicted spectra with experimental data is a crucial step in structural verification.

Table 3: Predicted Key Spectroscopic Data Illustrative values based on typical functional group ranges and computational predictions for analogous structures.

Spectroscopy TypeFeaturePredicted Value
IRC≡C Stretch~2150 cm⁻¹ (weak)
IRCyclopropyl C-H Stretch~3100 cm⁻¹
¹H NMRCyclopropyl CH~1.5-2.0 ppm
¹H NMRCyclopropyl CH₂~0.5-1.0 ppm
¹³C NMRAlkyne Carbons (C≡C)~65-85 ppm
¹³C NMRCyclopropyl Carbons~5-15 ppm

Advanced Materials and Polymer Science Applications of 1,4 Dicyclopropylbuta 1,3 Diyne

Electropolymerization of 1,4-Dicyclopropylbuta-1,3-diyne

Electropolymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. For conjugated monomers, this process typically involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains. While direct studies on the electropolymerization of this compound are not extensively documented, the behavior of other terminal diynes provides a strong basis for predicting its reactivity.

The electropolymerization of diyne monomers generally proceeds via an oxidative coupling mechanism at the terminal alkyne positions. In the case of this compound, the process would likely be initiated by the oxidation of the molecule to form a radical cation. The high electron density of the cyclopropyl (B3062369) groups, which can participate in conjugation with the π-system, may lower the oxidation potential compared to simple alkyl-substituted diynes.

The polymerization would then proceed through the coupling of these radical cations, leading to the formation of a network of conjugated polydiyne chains. The structure of the resulting polymer could be complex, potentially involving both linear poly(buta-1,3-diyne) chains and cross-linked networks, depending on the reaction conditions such as solvent, electrolyte, and electrode potential. The cyclopropyl groups would remain as pendant groups along the polymer backbone, influencing the film's morphology, solubility, and electronic properties.

A hypothetical reaction scheme for the electropolymerization is presented below:

n C₃H₅-C≡C-C≡C-C₃H₅ → [-(C₃H₅)C-C≡C-C(C₃H₅)-]ₙ + 2nH⁺ + 2ne⁻

The resulting polymer film would be expected to be electroactive, exhibiting changes in its conductivity and optical properties upon electrochemical doping and de-doping. The presence of the bulky cyclopropyl groups might, however, introduce steric hindrance that could affect the planarity and extent of conjugation in the final polymer, a critical factor for charge transport.

Synthesis of Conjugated Poly(diyne) Systems from Diyne Monomers

The synthesis of conjugated poly(diyne) systems is most commonly achieved through oxidative coupling reactions, with the Glaser-Hay coupling being a prominent method. researchgate.netresearchgate.netnih.govacs.org This reaction utilizes a copper(I) catalyst, often in the presence of an amine base and an oxidant like oxygen, to couple terminal alkynes. researchgate.net For a monomer like this compound, this method would be expected to yield a high molecular weight polymer with a repeating buta-1,3-diyne unit in the backbone.

The general reaction for the Glaser-Hay polymerization of a diyne monomer can be represented as:

n H-C≡C-R-C≡C-H → -[C≡C-R-C≡C]ₙ- + nH₂

In the context of this compound, which is a disubstituted butadiyne, a poly(dicyclopropylbutadiyne) would be formed. The reaction conditions for such a polymerization would need to be carefully optimized to favor high polymer formation over cyclic oligomers. Key parameters include the choice of copper salt (e.g., CuCl, Cu(OAc)₂), the amine ligand (e.g., TMEDA, pyridine), solvent, and temperature. researchgate.net

Below is a table summarizing typical conditions for Glaser-Hay polymerization of diyne monomers, which would be applicable to this compound.

ParameterTypical Conditions
Catalyst Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297) (Cu(OAc)₂)
Ligand/Base Tetramethylethylenediamine (TMEDA), Pyridine
Solvent Dichloromethane, Chloroform, Toluene
Oxidant Dioxygen (O₂) from air
Temperature Room temperature to moderate heating (e.g., 50 °C)

The resulting poly(dicyclopropylbutadiyne) would be a rigid-rod polymer with a highly conjugated backbone. The cyclopropyl substituents would be expected to enhance the solubility of the polymer in organic solvents compared to unsubstituted polydiacetylenes, facilitating its characterization and processing.

Incorporation into π-Conjugated Architectures for Electronic Materials

The buta-1,3-diyne unit is a valuable building block for creating extended π-conjugated systems for electronic applications. Its linear, rigid structure ensures effective orbital overlap along the polymer backbone, which is essential for efficient charge transport. The incorporation of this compound into such architectures would introduce the unique electronic properties of the cyclopropyl group.

The cyclopropyl group is known to act as a "π-like" substituent, capable of conjugating with adjacent unsaturated systems. This is due to the high p-character of the C-C bonds within the strained three-membered ring. This conjugation can influence the HOMO-LUMO energy levels of the material. Specifically, the electron-donating nature of the cyclopropyl group would be expected to raise the HOMO level of the resulting conjugated polymer, thereby narrowing the bandgap and red-shifting its absorption spectrum.

The design of electronic materials often involves the copolymerization of electron-donating and electron-accepting monomers to tune the bandgap and charge transport properties. This compound could serve as an electron-donating monomer in such a copolymerization strategy. For example, it could be copolymerized with an electron-deficient comonomer via Sonogashira or other cross-coupling reactions to create a donor-acceptor polymer.

The table below illustrates the potential effect of incorporating cyclopropyl groups on the electronic properties of a conjugated polymer, based on general principles of substituent effects.

PropertyEffect of Cyclopropyl SubstitutionRationale
HOMO Level Increase (less negative)Electron-donating nature of the cyclopropyl group.
LUMO Level Minor changeSubstituent effects are typically more pronounced on the HOMO level.
Bandgap (HOMO-LUMO gap) DecreaseThe increase in the HOMO level leads to a smaller energy gap.
Absorption Spectrum Red-shift (shift to longer wavelengths)A smaller bandgap corresponds to the absorption of lower energy photons.

These tailored electronic properties could make polymers derived from this compound suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Development of Supramolecular Assemblies Using 1,3-Diyne Linkers

Supramolecular chemistry involves the assembly of molecules into ordered structures through non-covalent interactions. Both the 1,3-diyne linker and the cyclopropyl groups of this compound can play significant roles in directing such assemblies. nih.govrsc.orgfrontiersin.orgnih.gov

The linear and rigid nature of the buta-1,3-diyne unit makes it an excellent linker for constructing well-defined supramolecular architectures, such as molecular rods, grids, and macrocycles. frontiersin.org These linkers can enforce a specific distance and orientation between interacting molecular components.

The cyclopropyl groups themselves can participate in non-covalent interactions that drive self-assembly. These include van der Waals forces and, more uniquely, C-H···π interactions where the C-H bonds of one molecule interact with the π-system of an adjacent molecule. The defined stereochemistry and shape of the cyclopropyl rings can lead to highly ordered packing in the solid state or in solution. marquette.edu

For instance, molecules containing this compound units could be designed to self-assemble into liquid crystalline phases or form ordered monolayers on surfaces. The balance between the π-π stacking of the conjugated backbones and the steric and electronic interactions of the cyclopropyl groups would govern the final supramolecular structure.

The potential for forming these ordered assemblies is crucial for the development of "bottom-up" approaches to fabricating nanoelectronic devices and smart materials. The ability to control the alignment and packing of conjugated molecules is key to optimizing their performance in applications that rely on directional charge transport or optical properties.

Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives of 1,4-Dicyclopropylbuta-1,3-diyne

The development of synthetic methodologies to access novel analogs and derivatives of this compound is a crucial first step in unlocking its full potential. Future research should focus on creating a diverse library of related compounds to establish structure-property relationships.

Key research avenues include:

Functionalized Cyclopropyl (B3062369) Groups: Introducing functional groups onto the cyclopropyl rings would allow for fine-tuning of the molecule's electronic properties and provide handles for further chemical transformations. This could involve the synthesis of precursors like functionalized cyclopropylamines for subsequent coupling reactions. researchgate.net

Asymmetric Synthesis: The development of stereoselective synthetic routes to chiral derivatives of this compound would be highly valuable for applications in asymmetric catalysis and materials science.

Heteroatom-Containing Analogs: Replacing one or both cyclopropyl groups with other small, strained rings containing heteroatoms, such as aziridines or oxiranes, could lead to novel compounds with unique reactivity and coordination properties. rsc.org

Catalytic Cross-Coupling Strategies: Exploring various catalytic cross-coupling reactions, such as Sonogashira, Glaser, or Hay couplings, with functionalized cyclopropyl acetylenes could provide efficient and modular access to a wide range of derivatives. nih.govrsc.org

Derivative Class Potential Synthetic Strategy Anticipated Properties
Hydroxylated AnalogsOxidation of cyclopropyl groupsIncreased polarity, potential for hydrogen bonding
Aminated AnalogsRing-opening of cyclopropylamines with diynesBasic sites, coordination ability
Halogenated DerivativesElectrophilic halogenationPrecursors for further functionalization
Aryl-Substituted AnalogsCross-coupling with aryl halidesModified electronic and photophysical properties

Exploration of Underutilized Reactivity Modes of the Diyne Core

The conjugated diyne core of this compound is a hub of reactivity waiting to be explored. While diynes are known to participate in various transformations, a systematic study of these reactions in the context of cyclopropyl substitution is needed.

Future research should investigate:

Cycloaddition Reactions: The diyne system is an excellent substrate for various cycloaddition reactions. libretexts.orglibretexts.org Investigating [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions could lead to the synthesis of complex polycyclic structures. libretexts.orglibretexts.orgyoutube.comrsc.org The strain in the cyclopropyl groups may influence the stereoselectivity and regioselectivity of these reactions. nih.govnsf.govuoregon.edunih.gov

Metal-Catalyzed Transformations: The interaction of the diyne with transition metals can lead to a rich variety of transformations, including cyclotrimerization, oligomerization, and the formation of organometallic polymers. rsc.org

Radical Reactions: The addition of radicals to the diyne core can initiate cyclization cascades, leading to the formation of highly functionalized products. mdpi.com

"Click" Chemistry: The strained nature of the cyclopropyl groups could potentially influence the reactivity of the diyne in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click" chemistry. nih.govnih.gov

Reaction Type Potential Reactant Expected Product Class
Diels-Alder CycloadditionElectron-deficient alkenesSubstituted cyclohexadienes
1,3-Dipolar CycloadditionAzides, Nitrile OxidesTriazoles, Isoxazoles
Pauson-Khand ReactionAlkenes, Carbon MonoxideBicyclic enones
Enyne MetathesisAlkenesSkipped dienes

Expansion of Materials Applications beyond Current Scope

The ability of diynes to undergo topochemical polymerization to form polydiacetylenes (PDAs) opens up a vast landscape of potential materials applications. wikipedia.orgrsc.orgrsc.org The presence of cyclopropyl groups is expected to significantly influence the properties of the resulting polymers.

Future research in this area should focus on:

Solid-State Polymerization: Investigating the solid-state polymerization of this compound and its derivatives to create novel PDAs. The steric bulk and electronic nature of the cyclopropyl groups will likely affect the packing of the monomers in the crystal lattice and, consequently, the polymerization process and the properties of the resulting polymer. wikipedia.org

Chromic Materials: PDAs are known for their chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress. rsc.orgresearchgate.net The cyclopropyl substituents could modulate these properties, leading to sensors with enhanced sensitivity or selectivity.

Conducting Polymers: The conjugated backbone of PDAs endows them with electrical conductivity. The electronic influence of the cyclopropyl groups could be harnessed to tune the conductivity of these materials for applications in organic electronics.

Biomedical Applications: Functionalized PDAs have shown promise in biosensing and drug delivery. rsc.org Derivatives of this compound could be designed to create novel biocompatible materials with tailored properties.

Material Type Key Property Potential Application
Polydiacetylene FilmsThermochromismTemperature sensors
NanocompositesEnhanced Mechanical StrengthLightweight structural materials
Self-Assembled MonolayersPiezoresistivityPressure sensors
Functionalized VesiclesChemo-responsive Color ChangeBiosensors, Drug delivery

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental efforts and providing fundamental insights. nsf.govresearchgate.netumich.edu For this compound, computational studies are essential to understand the interplay between the strained cyclopropyl rings and the conjugated diyne system.

Future computational research should employ:

Density Functional Theory (DFT): DFT calculations can be used to investigate the ground-state electronic structure, molecular geometry, and thermodynamic stability of this compound and its derivatives. psu.eduresearchgate.netmdpi.comresearchgate.netresearchgate.net This can provide insights into the extent of conjugation and the electronic effects of the cyclopropyl groups. psu.eduresearchgate.netstackexchange.comresearchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT can be used to predict the electronic absorption and emission spectra of these molecules, which is crucial for understanding their photophysical properties and potential applications in optoelectronics.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules, including their conformational flexibility and their interactions with solvents or other molecules. youtube.comyoutube.com This is particularly important for understanding the self-assembly and polymerization processes.

Quantum Mechanics/Molecular Mechanics (QM/MM): For larger systems, such as the polymer or its interaction with a biological target, QM/MM methods can provide a balance between accuracy and computational cost by treating the reactive core with a high level of theory and the surrounding environment with a more approximate method.

Computational Method Predicted Property Relevance
DFTBond lengths, bond angles, rotational barriersUnderstanding molecular structure and stability
TD-DFTUV-Vis absorption spectra, excited state energiesPredicting photophysical properties
MD SimulationsPolymer chain conformation, diffusion coefficientsModeling material properties and dynamics
Reaction Pathway ModelingTransition state energies, activation barriersPredicting reactivity and reaction mechanisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.